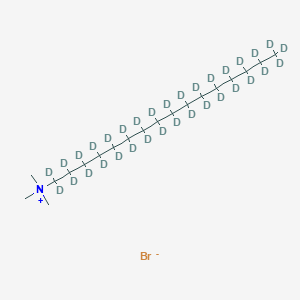

Hexadecyl-D33 trimethylammonium bromide

描述

BenchChem offers high-quality Hexadecyl-D33 trimethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyl-D33 trimethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C19H42BrN |

|---|---|

分子量 |

397.6 g/mol |

IUPAC 名称 |

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |

InChI 键 |

LZZYPRNAOMGNLH-SPUUSHFZSA-M |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

产品来源 |

United States |

Foundational & Exploratory

Hexadecyl-D33 Trimethylammonium Bromide: The Master Key to Contrast Variation

Topic: Hexadecyl-D33 Trimethylammonium Bromide (CTAB-d33) Content Type: Technical Reference & Operational Guide Audience: Senior Research Scientists, Neutron Scattering Specialists, and Formulation Chemists.

Executive Technical Profile

Hexadecyl-D33 trimethylammonium bromide (CTAB-d33) is the isotopically labeled analog of the cationic surfactant Cetyltrimethylammonium bromide (CTAB). While chemically nearly identical to its protonated counterpart (h-CTAB), its physical interaction with neutron radiation is fundamentally inverted.

This molecule is not merely a surfactant; it is a contrast tool . In Small-Angle Neutron Scattering (SANS), CTAB-d33 allows researchers to render the surfactant micelle "invisible" within a complex matrix, enabling the selective observation of solubilized proteins, drugs, or silica precursors.

Physicochemical Specifications

| Property | Value / Characteristic |

| Chemical Formula | |

| Molecular Weight | ~397.7 g/mol (vs. 364.5 g/mol for h-CTAB) |

| Isotopic Enrichment | Typically >98% D atom % |

| CMC (Water, 25°C) | 0.92 – 1.0 mM (Negligible isotope effect on thermodynamics) |

| Krafft Point | ~25°C (Must be solubilized above this temperature) |

| Headgroup | Trimethylammonium (Protonated) - Note: Only the C16 tail is deuterated in D33 variants. |

The Physics of Contrast: Why D33?

The utility of CTAB-d33 rests entirely on its Scattering Length Density (SLD) . Neutrons interact with atomic nuclei.[1] Hydrogen (

The Contrast Ladder (Theoretical Calculation)

To design a "zero average contrast" experiment, one must understand the SLD values (

-

h-CTAB Tail (

): -

d-CTAB Tail (

): -

Protein/DNA:

The Mechanism: By mixing

Diagram: The Contrast Variation Workflow

The following diagram illustrates the logical flow of a Contrast Variation experiment using CTAB-d33 to isolate a protein signal.

Figure 1: Logic flow for masking CTAB-d33 micelles to isolate protein structure.

Experimental Applications

A. Structural Biology (Protein-Surfactant Interactions)

When studying membrane proteins solubilized in detergents, the detergent micelle often dominates the scattering signal.

-

Protocol Insight: Use CTAB-d33 and a solvent mixture of ~12%

/ 88% -

Advantage: Allows determination of the protein's radius of gyration (

) without interference from the surfactant shell.

B. Mechanistic Study of Mesoporous Silica (MCM-41)

CTAB is the template for MCM-41 mesoporous silica.[2][3] Understanding how the silica condenses around the micelle is critical.

-

Method: Use CTAB-d33 as the template.

-

Observation: By contrast-matching the silica framework (using a specific

ratio), researchers can observe the shape of the surfactant micelle inside the forming pore during the hydrothermal synthesis.

Operational Protocols

Protocol 1: Purity Verification (Surface Tension)

Why: Impurities (like hexadecanol) in CTAB-d33 cause a minimum in the surface tension curve near the CMC. High-purity d33 is required for accurate SANS modeling.

-

Preparation: Prepare a 10 mM stock solution of CTAB-d33 in ultrapure water (

). -

Temperature: Thermostat the tensiometer vessel to 25.0°C ± 0.1°C.

-

Measurement: Perform a Wilhelmy plate or Du Noüy ring measurement, diluting sequentially.

-

Validation Criteria:

-

CMC: Break point should occur at ~0.95 mM.

-

Purity Check: The curve after the CMC must be flat. A "dip" (minimum) > 2 mN/m indicates hydrophobic impurities (unreacted deuterated alkyl halides).

-

Action: If a dip exists, recrystallize (see Protocol 2).

-

Protocol 2: Recovery of CTAB-d33 (Cost Management)

Why: CTAB-d33 is significantly more expensive than h-CTAB. Discarding it after a measurement is wasteful.

-

Collection: Pool all SANS samples containing CTAB-d33.

-

Drying: Rotary evaporate the water/D2O mixture to dryness.

-

Solubilization: Redissolve the solid residue in a minimum volume of warm ethanol (~40°C). CTAB is highly soluble in ethanol; salts/proteins often are not.

-

Filtration: Filter the warm ethanol solution to remove insoluble buffer salts or proteins.

-

Recrystallization:

-

Add Acetone (non-solvent) to the ethanol solution dropwise until turbidity appears.

-

Cool slowly to 4°C overnight.

-

CTAB-d33 will crystallize as white needles.

-

-

Validation: Verify purity via H-NMR (check for proton contamination in the tail region) and Surface Tension (Protocol 1).

Diagram: Purification Workflow

Figure 2: Workflow for the recovery and purification of expensive deuterated surfactants.

References

-

Grillo, I. (2009). Small-angle neutron scattering study of the solubilization of perfumes in cationic surfactant micelles. Langmuir.

-

NIST Center for Neutron Research. (2014). Scattering Length Density Calculator.

- Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science.

-

ResearchGate. (2021). Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes.

Sources

CTAB-d33 surfactant critical micelle concentration in D2O

An In-depth Technical Guide to the Critical Micelle Concentration of Perdeuterated CTAB (CTAB-d33) in Deuterium Oxide (D2O)

Executive Summary

The self-assembly of surfactants is a cornerstone of colloid science with profound implications for fields ranging from drug delivery to materials science. Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant extensively studied for its ability to form micelles. The use of its perdeuterated analogue, CTAB-d33, in conjunction with a heavy water (D2O) solvent, offers unparalleled advantages for specific advanced analytical techniques, most notably Small-Angle Neutron Scattering (SANS). Understanding the Critical Micelle Concentration (CMC)—the concentration at which self-assembly into micelles begins—is the most critical parameter for controlling and interpreting these systems. This guide provides a deep dive into the theoretical underpinnings and practical methodologies for determining the CMC of CTAB-d33 in D2O, emphasizing the causal relationships behind experimental choices and the subtle but significant isotopic effects that govern this system's behavior.

Part 1: The Theoretical Framework of Micellization in a Deuterated System

The Hydrophobic Effect: The Driving Force of Micellization

The primary impetus for micelle formation is the hydrophobic effect .[1] In an aqueous environment, water molecules form a highly ordered, cage-like structure around the hydrophobic alkyl tails of surfactant monomers. This ordering represents a state of low entropy (high order). The aggregation of these tails into a micellar core liberates the structured water molecules, leading to a significant increase in the overall entropy of the system. This favorable entropy change is the dominant thermodynamic driver for micellization.[1]

The Isotopic Effect I: The Influence of the Solvent (D₂O)

The choice of solvent from H₂O to D₂O is not trivial and has a direct impact on the hydrophobic effect. Deuterium bonds are slightly stronger and more stable than hydrogen bonds, making D₂O a more "structured" solvent than H₂O at the same temperature.[2][3]

-

Causality: This increased structuring of the solvent enhances the entropic penalty of solvating the hydrophobic surfactant tails. Consequently, the hydrophobic effect is stronger in D₂O.

-

Impact on CMC: A stronger driving force for aggregation means that fewer monomers are required to initiate micellization. Therefore, the CMC of a given surfactant is typically lower in D₂O compared to H₂O. For standard hydrogenous CTAB, the CMC shifts from approximately 0.9-1.0 mM in H₂O to about 0.8 mM in D₂O.[4][5][6]

The Isotopic Effect II: The Influence of the Surfactant (CTAB-d33)

Perdeuteration of the surfactant itself—replacing all 33 hydrogen atoms on the C₁₆ alkyl tail and headgroup methyls with deuterium—introduces a secondary, more subtle isotopic effect.

-

Causality: Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than Carbon-Hydrogen (C-H) bonds. This can lead to a marginal reduction in the van der Waals attractive forces between the alkyl chains. This slightly weaker intermolecular attraction can be interpreted as a slight decrease in the hydrophobicity of the deuterated chain compared to its hydrogenous counterpart.

-

Impact on CMC: A marginally weaker hydrophobic character would slightly counteract the drive to form micelles. Therefore, it is anticipated that the CMC of CTAB-d33 in D₂O would be slightly higher than that of hydrogenous CTAB in D₂O . This distinction, while small, is critical for high-precision experiments.

Part 2: Experimental Determination of CMC

The determination of the CMC relies on detecting an abrupt change in a concentration-dependent physical property of the solution. For an ionic surfactant like CTAB-d33, conductivity and surface tensiometry are robust, reliable, and widely adopted methods.

Workflow for CMC Determination

The general workflow involves preparing a series of surfactant solutions of varying concentrations, measuring a specific physical property, and identifying the inflection point in the data, which corresponds to the CMC.

Caption: General experimental workflow for CMC determination.

Protocol 1: Conductivity Measurement

This method is ideal for ionic surfactants as it measures the change in charge-carrying efficiency upon micelle formation.

-

Principle: Below the CMC, conductivity increases linearly with concentration as each added surfactant monomer contributes to the number of charge carriers (CTA⁺ and Br⁻). Above the CMC, additional surfactant forms micelles. Micelles are much larger and diffuse more slowly, and they bind a fraction of the counter-ions (Br⁻), making them less efficient charge carriers. This results in a shallower slope in the conductivity vs. concentration plot after the CMC.[5][7]

-

Step-by-Step Protocol:

-

Calibration: Calibrate the conductivity meter using standard KCl solutions prepared in D₂O.

-

Sample Preparation: Prepare a stock solution of ~10 mM CTAB-d33 in high-purity D₂O.

-

Titration: Place a known volume (e.g., 50 mL) of D₂O in a thermostatted vessel at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Measurement: Immerse the conductivity probe. Allow the reading to stabilize and record the baseline conductivity of the pure D₂O.

-

Aliquot Addition: Add small, precise aliquots of the CTAB-d33 stock solution into the D₂O, ensuring thorough mixing after each addition.

-

Data Recording: Record the conductivity after each addition. Collect at least 10-15 data points below the expected CMC and 10-15 points above.

-

Analysis: Plot the specific conductivity (κ) versus the concentration of CTAB-d33. The plot will show two linear regions with different slopes. The intersection of the lines fitted to these regions gives the CMC.[8]

-

Protocol 2: Surface Tension Measurement (Du Noüy Ring Method)

This is a fundamental and highly accurate method applicable to all surfactant types.

-

Principle: Surfactant monomers preferentially adsorb at the solvent-air interface, disrupting the cohesive energy of the solvent and thus reducing its surface tension. Once the interface is saturated with monomers, further addition of surfactant leads to micelle formation in the bulk solution with little to no further change in surface tension.[9]

-

Step-by-Step Protocol:

-

Instrument Setup: Use a tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is meticulously cleaned with a solvent (e.g., acetone) and then flamed to remove organic residues before each measurement.

-

Sample Preparation: Prepare a series of at least 15-20 CTAB-d33 solutions in D₂O, with concentrations spanning the expected CMC (e.g., from 0.1 mM to 5 mM).

-

Measurement: For each solution, pour it into the sample vessel in a thermostatted environment (e.g., 25.0 ± 0.1 °C).

-

Equilibration: Allow the solution to equilibrate for several minutes to ensure a stable interface.

-

Reading: Measure the surface tension. Repeat the measurement until a consistent value is obtained.

-

Analysis: Plot the surface tension (γ) versus the logarithm of the concentration (log C). The plot will show a sharp decrease in γ followed by a plateau. The CMC is determined from the intersection of the two lines fitted to the steeply sloped and the plateau regions of the curve.[9][10]

-

Advanced Characterization: Small-Angle Neutron Scattering (SANS)

SANS is not a primary method for determining CMC, but it is a powerful technique for which knowledge of the CMC is essential. It provides detailed structural information about the micelles themselves (size, shape, aggregation number).

-

Principle: SANS measures the scattering of a neutron beam by a sample. The scattering pattern depends on the contrast, which is the difference in the scattering length density (SLD) between different components. The unique advantage of using CTAB-d33 in D₂O is the ability to perform contrast matching . The SLD of D₂O is significantly different from that of H₂O and deuterated hydrocarbon chains. By using D₂O, the solvent provides high contrast against the hydrogenous parts of a biological molecule solubilized in the micelle, while the deuterated CTAB-d33 can be made to have an SLD similar to the solvent, effectively making the micelles "invisible" to neutrons. This allows researchers to isolate the scattering signal from a molecule of interest within the micelle.[4][11]

-

Workflow Integration:

-

Determine the CMC of CTAB-d33 in D₂O using conductivity or tensiometry.

-

Prepare samples for SANS analysis at concentrations well above the determined CMC (e.g., 10-50 times the CMC) to ensure a high population of well-formed micelles.

-

Perform SANS experiments to probe micellar structure, solubilization of drug molecules, or interactions with other macromolecules.

-

Part 3: Data Analysis and Expected Values

The analysis of CMC data requires identifying the breakpoint in the plotted physical property.

Caption: Micelle formation at the CMC inflection point.

Quantitative Data Summary

The following table summarizes the established CMC for CTAB in H₂O and D₂O and provides an expert-guided expectation for CTAB-d33 in D₂O.

| Surfactant System | Solvent | Approximate CMC (mM at 25°C) | Rationale & Reference |

| CTAB (hydrogenous) | H₂O | 0.92 | Standard literature value.[6] |

| CTAB (hydrogenous) | D₂O | 0.80 | Enhanced hydrophobic effect in the more structured D₂O solvent lowers the CMC.[4] |

| CTAB-d33 | D₂O | ~0.8 - 0.85 (Expected) | The CMC is primarily dictated by the D₂O solvent effect. However, the slightly lower hydrophobicity of the C-D bonds compared to C-H bonds may marginally increase the CMC relative to hydrogenous CTAB in D₂O. |

Part 4: Applications in Advanced Research

A precise understanding of the CTAB-d33 CMC in D₂O is not merely academic; it is a prerequisite for high-fidelity research in several domains:

-

Structural Biology & Drug Delivery (SANS): As detailed above, the CTAB-d33/D₂O system is a powerful platform for SANS studies. It allows for the structural characterization of solubilized proteins, peptides, or hydrophobic drugs within the micellar core, providing insights crucial for designing nanocarrier drug delivery systems.[4][11]

-

Nanoparticle Synthesis: CTAB micelles act as templates or stabilizing agents in the synthesis of various nanoparticles (e.g., gold nanorods). Using a deuterated system allows for in-situ structural studies of the nanoparticle formation process using neutron-based techniques.[12]

-

Fundamental Colloid Physics: This specific system provides an excellent model for investigating the thermodynamics of isotopic effects on self-assembly and hydrophobic interactions, contributing to a more profound understanding of intermolecular forces.

Conclusion

The critical micelle concentration of CTAB-d33 in D₂O is a fundamental parameter governed by a nuanced interplay of the hydrophobic effect and isotopic substitutions in both the solvent and the surfactant. While the dominant effect of the highly structured D₂O solvent lowers the CMC relative to H₂O, the perdeuteration of the surfactant is expected to cause a slight counteracting increase. Accurate determination of this value, using robust methods like conductivity and surface tensiometry, is essential for the proper design, execution, and interpretation of advanced experiments, particularly in the field of small-angle neutron scattering. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently work with this powerful and specialized surfactant system.

References

-

Alfa Chemistry. (2025, January 4). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant. Alfa Chemistry.

-

Ullah, A. K. M. S., & Kamal, I. (2007). SANS ANALYSIS ON CTAB (CETYLTRIMETHYL AMMONIUM BROMIDE MICELLAR SOLUTION). BRAC University Journal, IV(1), 59-62.

-

Majhi, P. R., & Blume, A. (2001). Thermodynamic Characterization of Temperature-Induced Micellization and Demicellization of Detergents Studied by Differential Scanning Calorimetry. Langmuir, 17(12), 3844-3851.

-

Wikipedia. (n.d.). Thermodynamics of micellization.

-

Noronha, M. A., & Lacerda, A. I. (2016). MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS MOLECULAR THERMODYNAMICS OF MICELLIZATION. Brazilian Journal of Chemical Engineering, 33, 731-744.

-

Ghosh, K. K., & Roy, S. (1998). Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. Indian Journal of Chemistry - Section B, 37B(9), 875-880.

-

ResearchGate. (n.d.). Specific conductivity versus concentration of CTAB,at (a) 0.0 mM and (b), 10.0 mMof NaBr at different temperatures.

-

Stefaniuk, A., et al. (2022). Isotope effects observed in diluted D2O/H2O mixtures identify HOD-induced low-density structures in D2O but not H2O. Scientific Reports, 12(1), 18721.

-

ACS Publications. (n.d.). Micelle Formation and Hydrophobic Bonding in Deuterium Oxide. The Journal of Physical Chemistry.

-

Naskar, B., et al. (2025). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. Colloids and Interfaces, 9(1), 4.

-

Uddin, M. S., et al. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. Journal of Spectroscopy, 2014, 540975.

-

Bhattarai, A., Shrivastav, G., & Adhikari, C. N. (2014). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnesium and sodium sulphate by measuring conductivity meter. BIBECHANA, 11, 123-127.

-

Ali, A., et al. (2023). Micellar and intermolecular interaction study of cetyltrimethyl ammonium bromide (CTAB) and Tween-20 mixed aqueous solutions. Journal of Analytical and Pharmaceutical Research, 12(1), 13-17.

-

Goronja, J. M., et al. (2016). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Hemijska industrija, 70(4), 485-492.

-

ResearchGate. (2014). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnesium sulphate and sodium sulphae by measuring conductivity meter.

-

Singh, R. S., & Debenedetti, P. G. (2024). Isotope effects in supercooled H2O and D2O and a corresponding-states-like rescaling of the temperature and pressure. The Journal of Chemical Physics, 160(19), 194508.

-

ResearchGate. (2022). Isotope effects observed in diluted D2O/H2O mixtures identify HOD-induced low-density structures in D2O but not H2O.

-

Basnet, N. (2020). Cetrimonium Bromide: The Micellization Behaviors and Applications. Scribd.

-

Rehman, N., et al. (2017). Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Journal of Materials and Environmental Science, 8(3), 1029-1038.

-

de Oliveira, H. C. B., & Chaimovich, H. (2016). Molecular Dynamics Simulations of Cetyltrimethylammonium Bromide (CTAB) Micelles and their Interactions with a Gold Surface in Aqueous Solution. Journal of the Brazilian Chemical Society, 27(12), 2358-2367.

-

ResearchGate. (n.d.). Plot of surface tension versus concentration of CTAB solution at 308.15 K.

-

Zhou, X., et al. (n.d.). Isotope Effect between H2O and D2O in Hydrothermal Synthesis Supplementary Information.

-

ResearchGate. (2015). Scientific paper Determination of critical micelle concentration of cetyltrimethylammonium bromide: different procedures for analysis of experimental data.

-

ResearchGate. (n.d.). Plots of the conductivity χ vs. the concentration of CTAB for its aqueous solutions.

-

Lam, C. N., et al. (2019). Structural properties of the evolution of CTAB/NaSal micelles investigated by SANS and rheometry. Physical Chemistry Chemical Physics, 21(33), 18346-18351.

Sources

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. Isotope effects observed in diluted D2O/H2O mixtures identify HOD-induced low-density structures in D2O but not H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Structural properties of the evolution of CTAB/NaSal micelles investigated by SANS and rheometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. scielo.br [scielo.br]

Technical Guide: Deuterated Cetyltrimethylammonium Bromide (d-CTAB) Micelle Structure

Executive Summary

Deuterated Cetyltrimethylammonium Bromide (d-CTAB) is a specialized isotopic isotopologue of the cationic surfactant CTAB, utilized primarily to manipulate Scattering Length Density (SLD) in Small Angle Neutron Scattering (SANS) and NMR studies.[1] By selectively deuterating the hydrophobic tail (

This guide details the structural parameters, synthesis pathways, and neutron scattering physics required to utilize d-CTAB for resolving complex colloidal architectures and drug-micelle interactions.[1]

Part 1: Physics of Deuteration & Contrast Variation

The utility of d-CTAB lies in the large difference in neutron scattering lengths between hydrogen (

Scattering Length Density (SLD) Parameters

To design a SANS experiment, one must calculate the SLD (

Table 1: Calculated SLD Values for CTAB Isotopologues

| Component | Formula | SLD ( | Contrast Match Point (% D |

| h-CTAB Tail | ~8% | ||

| d-CTAB Tail | ~100% (matches D | ||

| h-CTAB Head | ~5% | ||

| d-CTAB Head | ~90% | ||

| H | H | N/A | |

| D | D | N/A |

Technical Insight: To observe only the drug encapsulated within a micelle, use tail-deuterated CTAB (

-CTAB) in a DO solvent.[1] The tail SLD ( ) nearly matches the solvent ( ), rendering the micelle core "invisible" to neutrons, while the hydrogenated drug remains strongly scattering.

Part 2: Structural Characterization[1]

Micellar Morphology & Thermodynamics

At concentrations above the Critical Micelle Concentration (CMC) and low ionic strength, d-CTAB forms prolate ellipsoids or spheres.[1] High salt concentrations (e.g., KBr, NaSal) induce a transition to wormlike micelles (WLMs).[1]

-

CMC (25°C):

mM (Negligible isotope effect vs. h-CTAB).[1] -

Aggregation Number (

): -

Core Radius (

): -

Headgroup Area (

): -

Fractional Ionization (

):

The Core-Shell Model

SANS data for d-CTAB is best fitted using a charged core-shell model with a Hayter-Penfold structure factor to account for inter-micellar Coulombic repulsion.[1]

Diagram 1: SANS Contrast Variation Strategy This diagram illustrates how selective deuteration isolates specific structural components.[1]

Caption: Logical workflow for isolating micellar regions using contrast variation. Matching the solvent SLD to the surfactant tail renders the core invisible, exposing shell or cargo structure.

Part 3: Experimental Methodologies

Synthesis of Tail-Deuterated CTAB ( -CTAB)

Objective: Synthesize hexadecyltrimethylammonium bromide with a fully deuterated alkyl chain.

Precursors:

Protocol:

-

Reaction Setup: In a pressure-rated glass vessel, dissolve 10 mmol of

-1-bromohexadecane in 20 mL of anhydrous ethanol. -

Amination: Chill the solution to 0°C. Add 15 mmol (1.5 eq) of trimethylamine (condensed gas or solution in ethanol).

-

Quaternization: Seal the vessel and heat to 60°C for 24 hours. The solution will turn from clear to slightly turbid as the quaternary salt forms.

-

Purification (Critical):

-

Evaporate ethanol under reduced pressure.

-

Recrystallization 1: Dissolve crude solid in minimal boiling acetone/ethanol (9:1). Cool to -20°C overnight.

-

Recrystallization 2: Repeat using anhydrous ethyl acetate to remove unreacted amine and bromoalkane.[1]

-

-

Validation:

SANS Sample Preparation Workflow

Requirement: Samples must be free of dust and bubbles to prevent parasitic scattering.[1]

-

Solvent Prep: Calculate required D

O/H -

Dissolution: Dissolve d-CTAB at

CMC (approx 10 mM) to ensure strong signal. -

Equilibration: Allow solution to stand for 2 hours at 25°C.

-

Filtration: Pass through a 0.22

m PTFE filter into a quartz Hellma cell (1 mm or 2 mm path length).-

Note: Pre-wash filter with D

O to prevent H

-

-

Measurement: Collect scattering data at

range

Part 4: Applications in Drug Development[1]

d-CTAB is a "gold standard" model for studying cationic liposome-drug interactions.[1]

Solubilization Loci Determination

By using

-

Result: Any scattering observed is derived solely from the drug aggregates.[1]

-

Analysis: If the radius of gyration (

) of the drug signal matches the micelle core radius (

Diagram 2: Micelle Formation & Drug Solubilization Thermodynamics

Caption: Thermodynamic pathway of d-CTAB self-assembly and subsequent hydrophobic drug solubilization.

References

-

Contrast Variation SANS Study of Perfume Solubilization. Langmuir, 2021.[1]

-

Source: [1]

- Relevance: Defines core-shell parameters and SANS fitting for d-CTAB.

-

-

Scattering Length Density Calcul

-

Micellization and Physicochemical Properties of CTAB. MDPI, 2025.[1]

-

Source: [1]

- Relevance: Provides up-to-date CMC and aggreg

-

-

Neutron Data Booklet.Institut Laue-Langevin (ILL).

-

Source: [1]

- Relevance: Fundamental constants for neutron sc

-

Sources

The Hidden Variable: Isotope Effects on CTAB Micellization Thermodynamics

A Technical Whitepaper for Application Scientists and Formulation Engineers

Executive Summary

In the rigorous landscape of formulation science, structural biology, and nanomaterial synthesis, Cetyltrimethylammonium bromide (CTAB) serves as a cornerstone cationic surfactant. Routine analytical techniques—such as Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy—mandate the substitution of light water (

However, a critical oversight often plagues these analyses: the assumption that

Mechanistic Causality: Why the Isotope Effect Matters

The formation of micelles is classically driven by the hydrophobic effect—an entropically dominated process at room temperature where structured water molecules surrounding the surfactant's hydrophobic tail are released into the bulk solvent[1].

When transitioning from

This leads to three critical structural and thermodynamic shifts[3]:

-

Lower Critical Micelle Concentration (CMC): The enhanced hydrophobic drive forces micellization at lower monomer concentrations.

-

Increased Aggregation Number (

): To minimize hydrocarbon-solvent contact in the highly structured -

Decreased Core Hydration: CTAB micelles in

are significantly "drier" than their

Diagram 1: Mechanistic pathway of the solvent isotope effect on CTAB micellization.

Quantitative Thermodynamic Data

To design robust drug delivery vehicles or synthesize uniform gold nanorods, formulation scientists must calibrate their models using exact thermodynamic parameters. The table below synthesizes the isotopic divergence of CTAB micellization at 298 K.

| Thermodynamic Parameter | Symbol | Value in | Value in | Isotopic Shift Impact |

| Critical Micelle Concentration | CMC | Earlier onset of self-assembly. | ||

| Aggregation Number | Increased payload capacity for hydrophobic drugs. | |||

| Gibbs Free Energy | Higher spontaneous thermodynamic stability. | |||

| Enthalpy of Micellization | More exothermic due to stronger D-bond reformation. | |||

| Entropy of Micellization | Slight reduction; compensated by enthalpic gains. | |||

| Degree of Counterion Binding | Unaltered; electrostatic fractional charge remains stable. |

Note: Data synthesized from authoritative SANS and calorimetric studies[1][3][4].

Field-Proven Methodology: Isothermal Titration Calorimetry (ITC)

While the van't Hoff equation (derived from conductometry) provides a functional estimate of

As a best practice, Isothermal Titration Calorimetry (ITC) is the gold-standard workflow for capturing the subtle isotopic differences between

ITC Step-by-Step Protocol

Step 1: Reagent Preparation & Degassing

-

Prepare a

CTAB stock solution in the target solvent (either ultrapure -

Causality:

ensures the titrant is well above the CMC (~0.9 mM), meaning micelles are being injected and subsequently demicellizing in the sample cell. -

Degas both the titrant and the bulk solvent under vacuum for 10 minutes at 293 K to prevent microbubble formation during injection, which causes massive enthalpic artifacts.

Step 2: Instrument Calibration & Setup

-

Load the sample cell (

) with the pure solvent ( -

Load the injection syringe with the

CTAB titrant. -

Set the stirring speed to

. Causality: High enough for rapid mixing, low enough to prevent shear-induced structural transitions in CTAB.

Step 3: The Titration Workflow

-

Program 30 sequential injections of

each, with a 200-second equilibration interval between injections. -

Self-Validating Control: Perform a parallel "Blank Titration" where the

CTAB is injected into a cell already containing

Step 4: Data Integration via Pseudo-Phase Model

-

Integrate the area under each injection peak to yield

. -

The inflection point of the sigmoidal curve represents the CMC.

-

Calculate

, where

Diagram 2: Self-validating ITC workflow for extracting micellization thermodynamics.

Implications for Downstream Applications

Understanding the

-

Drug Encapsulation: Because CTAB micelles in

possess a larger aggregation number and a drier core[3], their partition coefficient for highly lipophilic active pharmaceutical ingredients (APIs) increases. Formulations optimized via NMR in -

Nanoparticle Synthesis: In the seed-mediated growth of gold nanorods, CTAB acts as a structure-directing agent. The transition to a more prolate ellipsoid shape in

directly alters the aspect ratio of the synthesized nanorods. -

Interfacial Reactions: The decreased hydration of the Stern layer in

alters the local dielectric constant, which can significantly shift the

Conclusion

The thermodynamic landscape of CTAB micellization is intimately tied to the isotopic nature of its solvent. By recognizing that

References

1.[3] Berr, S. S. (1987). "Solvent isotope effects on alkytrimethylammonium bromide micelles as a function of alkyl chain length." The Journal of Physical Chemistry. ResearchGate. URL:[Link] 2.[1] Bhattarai, A., et al. (2025). "Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K." MDPI. URL:[Link] 3.[5] Dar, A. A., et al. (2021). "pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin." ACS Omega. URL:[Link] 4.[4] Bijma, K., et al. (2010). "Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates." ResearchGate. URL:[Link] 5.[2] Di Spirito, et al. (2025). "An isotopic effect in self-assembly of amphiphilic block copolymers: The role of hydrogen bonds." ResearchGate. URL:[Link]

Sources

An In-depth Technical Guide: Hexadecyl-D33 Trimethylammonium Bromide vs. Hydrogenated CTAB

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyltrimethylammonium bromide (CTAB) is a cornerstone cationic surfactant, indispensable in applications ranging from nanoparticle synthesis to DNA extraction. However, the subtle yet powerful modification of isotopic composition—substituting hydrogen with deuterium—unlocks a new tier of analytical precision and mechanistic understanding. This guide provides an in-depth comparison between the standard, hydrogenated form (h-CTAB) and its deuterated analogue, Hexadecyl-D33 trimethylammonium bromide (d-CTAB). We will dissect their fundamental physicochemical differences, explore their distinct and overlapping applications, provide validated experimental protocols, and discuss the critical implications for advanced research, particularly in drug delivery and materials science. This document moves beyond a simple catalog of properties to explain the causality behind experimental choices, empowering researchers to leverage these powerful molecular tools to their fullest potential.

The Foundation: Molecular Structure and Isotopic Effects

At their core, h-CTAB and d-CTAB share the same molecular blueprint: a 16-carbon hydrophobic alkyl chain (the "tail") attached to a positively charged trimethylammonium head group, with a bromide counterion.[1][2] The defining difference lies in the isotopic identity of the hydrogen atoms on the hexadecyl tail. In h-CTAB, these are the common hydrogen isotope, protium (¹H). In d-CTAB, they are replaced by deuterium (²H or D), a stable, heavier isotope of hydrogen.

This isotopic substitution, while chemically subtle, has profound implications for a range of analytical techniques. The increased mass of deuterium (and consequently, the entire molecule) and its distinct nuclear properties are the keys to its utility.

Caption: Molecular structures of h-CTAB and d-CTAB.

Comparative Physicochemical Properties

While chemically similar, the mass difference imparted by deuteration can lead to slight, yet measurable, differences in physicochemical properties. These distinctions are critical for designing and interpreting experiments. It is known that deuteration can affect the phase transition temperature and structural composition of lipid systems.[3]

| Property | Hydrogenated CTAB (h-CTAB) | Hexadecyl-D33 Trimethylammonium Bromide (d-CTAB) | Key Implications & Causality |

| Molecular Weight | ~364.45 g/mol [2] | ~397.65 g/mol | The +33 mass unit difference is the basis for distinction in mass spectrometry.[4] |

| Critical Micelle Concentration (CMC) | ~0.92 - 1.0 mM in water[5][6] | Expected to be slightly lower than h-CTAB. | Deuterium is slightly less polarizable and can strengthen hydrophobic interactions, favoring micellization at a lower concentration. This can impact formulation stability and drug loading. |

| Aggregation Number (N) | ~48-61 in water[5][7] | Expected to be similar to or slightly higher than h-CTAB. | Stronger hydrophobic effects could favor the formation of slightly larger or more tightly packed micelles. |

| Neutron Scattering Length Density (SLD) | Low | High | This dramatic difference is the cornerstone of contrast variation techniques in Small-Angle Neutron Scattering (SANS).[8][9] |

Core Applications & Mechanistic Insights

The choice between d-CTAB and h-CTAB is dictated entirely by the experimental question. H-CTAB is the workhorse for general applications, while d-CTAB is a specialized tool for precise analytical interrogation.

The Power of Contrast: Small-Angle Neutron Scattering (SANS)

The most significant application of d-CTAB is in SANS, a powerful technique for characterizing the structure of materials at the nanoscale (1-100 nm).[8] Neutrons interact with atomic nuclei, and crucially, they scatter very differently from hydrogen (¹H) versus deuterium (²H).[8][9] This allows for a technique called contrast variation .

By strategically using d-CTAB, h-CTAB, and deuterated solvents (like D₂O), a researcher can make specific parts of a complex system "invisible" to the neutron beam.[10][11] For example, in a drug-loaded micelle system:

-

Using d-CTAB in D₂O: The scattering from the d-CTAB shell can be matched to the D₂O solvent, making the shell effectively invisible. This isolates the scattering signal from the hydrogenated drug core, allowing its size, shape, and location to be determined with unparalleled precision.[12][13]

-

Using h-CTAB in D₂O: Provides strong contrast, showing the overall size and shape of the entire micelle.

-

Using a mix of d-CTAB/h-CTAB: Allows for fine-tuning of the shell's scattering properties to highlight specific interactions or structures.

This ability to selectively "turn on" or "turn off" the visibility of different components is impossible with other techniques like X-ray scattering (SAXS), which is insensitive to isotopic differences.[11]

Caption: SANS contrast variation experimental workflow.

The Gold Standard: Mass Spectrometry and Tracer Studies

In quantitative mass spectrometry, particularly LC-MS/MS, deuterated compounds are considered the "gold standard" for use as internal standards (IS).[4][14] An ideal internal standard behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[4][15]

-

Why d-CTAB is a superior IS: Because d-CTAB is chemically identical to h-CTAB, it co-elutes during chromatography and experiences the exact same extraction efficiency and matrix effects (ion suppression or enhancement).[4][16] By adding a known amount of d-CTAB to a sample, any variation or loss of the h-CTAB analyte during the workflow can be precisely corrected for, leading to highly accurate and reproducible quantification.[14][16][17] This is crucial in complex biological matrices where significant sample loss or matrix effects are common.[4][16]

-

Tracer Applications: In drug delivery, d-CTAB can be used to trace the fate of the surfactant component of a nanoparticle formulation in vivo or in vitro. By analyzing tissue or cell lysates with LC-MS/MS, researchers can distinguish the administered d-CTAB from any endogenous or contaminating h-CTAB, providing clear data on biodistribution, cellular uptake, and clearance.

Nanoparticle Synthesis: A Case for Hydrogenated CTAB

For the bulk synthesis of nanoparticles, such as gold nanorods (AuNRs), h-CTAB is almost exclusively used.[18][19][20] In this context, CTAB's primary role is to act as a shape-directing agent and colloidal stabilizer.[18][20][21] It forms a bilayer on the surface of the growing gold nanoparticle, controlling the anisotropic growth that leads to the rod shape.[18]

The high cost and specialized nature of d-CTAB offer no synthetic advantage here. The physicochemical properties that drive the self-assembly and templating action are sufficiently similar between the two forms that using the far more economical h-CTAB is the logical and universal choice.[22] Interestingly, trace impurities like iodine within different lots of h-CTAB can significantly impact the quality of nanorod synthesis, highlighting the need for careful reagent tracking.[23][24]

Experimental Protocols

The following protocols are illustrative and must be adapted based on specific instrumentation and experimental goals.

Protocol: Gold Nanorod Synthesis using h-CTAB (Seed-Mediated Growth)

This protocol is a self-validating system; the final color of the solution and its UV-Vis spectrum provide immediate feedback on the success of the synthesis.

Objective: To synthesize gold nanorods with a distinct longitudinal surface plasmon resonance (LSPR) peak.

Materials:

-

Hydrogenated CTAB (h-CTAB)[24]

-

Chloroauric acid (HAuCl₄)

-

Sodium borohydride (NaBH₄), ice-cold

-

Ascorbic acid

-

Silver nitrate (AgNO₃)

-

Deionized water (18.2 MΩ·cm)

Methodology:

-

Seed Solution Preparation:

-

Rationale: Create small, uniform gold nanoparticles to act as nucleation sites for rod growth.

-

a. To 5 mL of 0.2 M CTAB solution, add 5 mL of 0.5 mM HAuCl₄.

-

b. Stir vigorously. Add 0.6 mL of ice-cold 10 mM NaBH₄.

-

c. The solution will turn brownish-yellow. Continue stirring for 2 minutes.

-

d. Age the seed solution at 25°C for at least 30 minutes before use.

-

-

Growth Solution Preparation:

-

Rationale: Create a solution with a milder reducing agent where the seed particles can grow anisotropically. Silver ions and CTAB micelles guide this directional growth.[24]

-

a. To 50 mL of 0.2 M CTAB solution, add 2.5 mL of 4 mM AgNO₃.

-

b. Add 5 mL of 10 mM HAuCl₄. The solution will be bright yellow.

-

c. Add 0.7 mL of 100 mM ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

-

-

Nanorod Growth:

-

Rationale: Initiate anisotropic growth from the seed particles.

-

a. Vigorously stir the growth solution and quickly inject 120 µL of the aged seed solution.

-

b. Do not stir after injection. Allow the solution to sit undisturbed for at least 12 hours at 28-30°C.

-

c. A color change to deep red, purple, or brown will be observed, depending on the aspect ratio of the nanorods formed.

-

-

Purification & Validation:

-

Rationale: Remove excess CTAB and unreacted reagents, which are toxic to cells and can interfere with subsequent functionalization.[23]

-

a. Centrifuge the nanorod solution twice at high speed (e.g., 10,000 xg for 10 min), discarding the supernatant and redispersing the pellet in deionized water.

-

b. Validation: Acquire a UV-Vis-NIR spectrum. A successful synthesis will show two distinct peaks: a transverse plasmon resonance (~520 nm) and a longitudinal plasmon resonance (typically 600-900 nm). The ratio and shape of these peaks confirm the quality and monodispersity of the nanorods.[23]

-

Safety, Handling, and Cytotoxicity

CTAB, in both its hydrogenated and deuterated forms, must be handled with care. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[25][26]

-

Handling: Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25][26][27] Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[25][27][28]

-

Toxicity: The primary concern for drug development professionals is CTAB's inherent cytotoxicity. The positively charged head group interacts strongly with negatively charged cell membranes, disrupting their integrity and leading to cell death.[20][29] This toxicity is a major reason why the CTAB bilayer on synthesized nanoparticles must be replaced or coated with biocompatible polymers like polyethylene glycol (PEG) before any in vivo application.[18][20] Studies have shown that free CTAB can induce apoptosis by damaging mitochondria.[29] CTAB is also highly toxic to aquatic life.[25]

-

Deuterated Compounds: While deuterium itself is non-radioactive and stable, standard laboratory safety procedures for handling chemical reagents should be strictly followed.

Summary and Future Outlook

The distinction between hexadecyl-D33 trimethylammonium bromide and its hydrogenated counterpart is a testament to the power of isotopic labeling in modern science.

-

h-CTAB remains the indispensable, cost-effective choice for bulk applications where its role is primarily structural or synthetic, such as in the templating of nanomaterials.[21][30]

-

d-CTAB is an advanced analytical tool that provides unmatched clarity in specific, high-value applications. Its use in SANS allows for the deconstruction of complex multicomponent systems, while in mass spectrometry, it ensures the highest level of quantitative accuracy.

For the drug development professional, understanding this dichotomy is key. While h-CTAB may be used to develop the initial nanoparticle formulation, d-CTAB will be the tool used to precisely track its fate in a biological system or to non-invasively probe the exact location of a loaded drug within the nanoparticle core. As analytical techniques become more sensitive and the questions we ask become more complex, the strategic application of deuterated surfactants like d-CTAB will continue to be a critical driver of innovation and mechanistic understanding.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: )

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. (URL: [Link])

-

Cetyltrimethylamonium bromide - PENTA. (2019, September 20). (URL: [Link])

-

Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). (2019, October 19). MDPI. (URL: [Link])

-

Safety Data Sheet CTAB (Cetyltrimethylammonium bromide) - G-Biosciences. (URL: [Link])

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. (URL: [Link])

-

Safety Data Sheet: Cetyltrimethylammonium bromide. (URL: [Link])

-

Safety Data Sheet - SERVA Electrophoresis GmbH. (2024, May 29). (URL: [Link])

-

Deuterated internal standards and bioanalysis by AptoChem. (URL: [Link])

-

Cetyltrimethylammonium Bromide (CTAB) - Columbus Chemical. (2021, September 9). (URL: [Link])

-

Gold Nanorod Synthesis. NanoHybrids. (URL: [Link])

-

Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. (URL: [Link])

-

Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation. (URL: [Link])

-

Design of Cationic Lipid Nanoparticles for Ocular Delivery: Development, Characterization and Cytotoxicity. (2014, January 30). PubMed. (URL: [Link])

-

New rule and growth model for the synthesis method of gold nanorods with binary surfactant CTAB and NaOL. (2022, August 19). AIP Publishing. (URL: [Link])

-

A “Tips and Tricks” Practical Guide to the Synthesis of Gold Nanorods. (2015, November 5). ACS Publications. (URL: [Link])

-

Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. (2025, February 10). RSC Publishing. (URL: [Link])

-

Contrast variation in small-angle scattering. Softbites. (URL: [Link])

-

Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles. (2021, August 29). ACS Publications. (URL: [Link])

-

Ask an Expert: Why is CTAB used in gold nanorod synthesis? - NanoHybrids. (URL: [Link])

-

Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. (URL: [Link])

-

CTAB Surfactant Assisted and High pH Nano-Formulations of CuO Nanoparticles Pose Greater Cytotoxic and Genotoxic Effects. (2019, April 10). PMC. (URL: [Link])

-

(PDF) Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles. (2021, August 10). ResearchGate. (URL: [Link])

-

Deuterated surfactants - The Road to the ESS. SINE2020. (URL: [Link])

-

Contrast Variation Small Angle Neutron Scattering-Identifying the Unique Fingerprints for the Structure of Proteins. (URL: [Link])

-

Neutron scattering techniques. University of Bristol. (URL: [Link])

-

Exploiting neutron scattering contrast variation in biological membrane studies. (URL: [Link])

-

Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Journal of Materials and Environmental Science. (URL: [Link])

-

The physicochemical properties of CTAB solutions in the presence of α-tocopherol. ResearchGate. (URL: [Link])

-

The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. (URL: [Link])

-

Physicochemistry of hexadecylammonium bromide and its methyl and ethanolic head group analogues in buffered aqueous and gelatin. Indian Academy of Sciences. (URL: [Link])

-

Cetyltrimethylammonium Bromide‐Assisted Adsorption Synthesis of Highly Dispersed NiMoS/CSAP‐CTAB Catalyst for Efficient Hydrodesulfurization. (2025, November 6). ResearchGate. (URL: [Link])

-

Synthesis of MSN-NH2. N-Cetyltrimethylammonium bromide (CTAB, 1.00 g, 2.74 mmol) w. Rsc.org. (URL: [Link])

-

Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. (2025, January 9). MDPI. (URL: [Link])

-

Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. (2025, August 9). ResearchGate. (URL: [Link])

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (URL: [Link])

-

Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. (2023, June 9). PMC. (URL: [Link])

-

Thermodynamics studies of cetyltrimethylammonium bromide (CTAB) in N, N-dimethyl acetamide-water mixtures. Oriental Journal of Chemistry. (URL: [Link])

-

Determination of critical micelle concentration of cetyltrimethyl- ammonium bromide: Different procedures for analysis of experimental data. (2015, September 10). (URL: [Link])

-

Cetyl trimethyl ammonium bromide (CTAB) micellar templates directed synthesis of water-dispersible polyaniline rhombic plates wi. The University of Tennessee, Knoxville. (URL: [Link])

-

Cetyltrimethylammonium bromide as a soft template for the synthesis of a conductometric gas sensor active substance. (URL: [Link])

Sources

- 1. CAS 57-09-0: Hexadecyltrimethylammonium bromide [cymitquimica.com]

- 2. Hexadecyl trimethyl ammonium bromide CAS#: 57-09-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neutron scattering techniques | School of Chemistry | University of Bristol [bristol.ac.uk]

- 9. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. softbites.org [softbites.org]

- 11. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. texilajournal.com [texilajournal.com]

- 17. lcms.cz [lcms.cz]

- 18. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. nanohybrids.net [nanohybrids.net]

- 21. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06358A [pubs.rsc.org]

- 22. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]

- 23. Gold Nanorod Synthesis [sigmaaldrich.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. carlroth.com:443 [carlroth.com:443]

- 27. columbuschemical.com [columbuschemical.com]

- 28. serva.de [serva.de]

- 29. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) | MDPI [mdpi.com]

- 30. researchgate.net [researchgate.net]

Deuterated Cationic Surfactants: A Technical Guide to Physical Properties and Neutron Scattering Applications

Executive Summary

This guide addresses the physicochemical behavior and experimental utility of deuterated cationic surfactants, with a specific focus on their role in Small-Angle Neutron Scattering (SANS). While chemically analogous to their hydrogenated counterparts, deuterated surfactants possess distinct nuclear properties that allow researchers to "cloak" micelles in complex mixtures, revealing the structure of encapsulated drugs, proteins, or genetic material.

Part 1: The Isotope Effect on Thermodynamics

To the synthetic chemist, a deuterated surfactant (e.g., d-CTAB) is nearly identical to its hydrogenated parent (h-CTAB). To the physical chemist, however, the substitution of protium (

Critical Micelle Concentration (CMC)

The CMC is the fundamental constant of surfactant science. Contrary to the assumption that isotopes behave identically, deuteration alters the hydrophobicity of the alkyl tail.

-

Mechanism: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability for the deuterated chain.

-

Thermodynamic Consequence: Deuterated tails are slightly more hydrophobic than hydrogenated tails. Consequently, the free energy of micellization (

) is more negative, often leading to a slightly lower CMC for deuterated surfactants compared to their hydrogenated analogs. -

Practical Implication: For most SANS applications, the shift is negligible (<5%). However, in thermodynamic studies of mixed micelles, this difference can lead to non-ideal mixing behavior.

Krafft Temperature

The Krafft point (the temperature at which surfactant solubility equals the CMC) is governed by the crystal lattice energy. Because deuterated chains pack slightly more efficiently due to lower vibrational amplitude, d-surfactants may exhibit a higher Krafft temperature (typically by 1–3°C). This is critical when working with long-chain surfactants (C18+) at room temperature.

Part 2: Neutron Scattering & Contrast Variation[1]

The primary utility of deuterated cationic surfactants lies in their Scattering Length Density (SLD) . In SANS, contrast is defined by the difference in SLD between the particle and the solvent.[1]

The "Invisibility Cloak" Concept

By matching the SLD of the solvent (using mixtures of H

Data Presentation: Scattering Length Densities

The table below compares the physical and scattering properties of Cetyltrimethylammonium Bromide (CTAB), a standard cationic surfactant, in its hydrogenated and deuterated forms.

| Property | h-CTAB ( | d-CTAB ( |

| Molecular Weight | 364.45 g/mol | ~397.65 g/mol |

| Tail SLD ( | -0.38 | 6.60 |

| Match Point (% D | ~10% D | ~98% D |

| CMC (25°C) | ~0.92 mM | ~0.88 mM |

| Aggregation Number ( | ~90 | ~90 |

Note: The negative SLD of the hydrogenated tail arises because the coherent scattering length of Hydrogen is negative (

fm), whereas Deuterium is positive (fm).

Part 3: Synthesis and Purification

Synthesis of deuterated cationic surfactants is cost-intensive and requires high chemical purity to avoid surface tension artifacts.

Synthetic Route

The most robust pathway involves the quaternization of a perdeuterated alkyl halide.

-

Precursor Sourcing: Perdeuterated fatty acids are reduced to alcohols and converted to alkyl bromides (e.g., 1-bromohexadecane-d33).

-

Quaternization: The alkyl bromide is reacted with trimethylamine (gas or solution) in ethanol or acetonitrile.

-

Reaction:

-

-

Purification (Critical): Recrystallization from ethanol/acetone is mandatory to remove unreacted amine and alkyl halide.

-

Validation: Purity is best confirmed via Surface Tension measurements. A "dip" in surface tension below the CMC indicates impurity.

-

Part 4: Experimental Protocols

Protocol 1: CMC Determination via Tensiometry

This protocol is designed to validate the purity and CMC of a newly synthesized deuterated surfactant.

Materials:

-

Deuterated surfactant (e.g., d-CTAB)

-

Milli-Q Water (18.2 M

) -

Wilhelmy Plate Tensiometer (e.g., Krüss K100)

Procedure:

-

Preparation: Prepare a 10 mM stock solution of d-CTAB in Milli-Q water.

-

Calibration: Calibrate the tensiometer with pure water (72.8 mN/m at 20°C).

-

Titration: Add small aliquots of stock solution to a clean vessel containing pure water.

-

Measurement: Measure the surface tension (

) after each addition, allowing 5 minutes for equilibration. -

Analysis: Plot

vs.

Protocol 2: SANS Contrast Matching

This protocol outlines the preparation of a "matched" surfactant solution for observing a solubilized protein.

Materials:

-

Deuterated surfactant (d-surfactant)[2]

-

Target Protein/Drug

-

D

O (99.9% D) and H -

Quartz Cuvettes (1-2 mm path length)

Procedure:

-

Calculate Match Point: Determine the % D

O required to match the SLD of the surfactant (typically ~10-12% D-

Formula:

-

-

Prepare Solvent: Mix D

O and H -

Dissolve Surfactant: Dissolve the d-surfactant in the matched solvent at 5-10x the CMC.

-

Add Guest Molecule: Introduce the protein/drug to the micellar solution.

-

Measure: Perform SANS measurement. The scattering signal will originate exclusively from the guest molecule.

Part 5: Visualization & Logic

Diagram 1: SANS Contrast Variation Workflow

This diagram illustrates the logic behind using deuterated surfactants to isolate the scattering signal of a guest molecule.

Caption: Workflow for isolating protein structure within a surfactant micelle using contrast matching.

Diagram 2: Micellization Thermodynamics

This diagram visualizes the equilibrium between monomers and micelles, highlighting the role of the hydrophobic effect and ionic repulsion.

Caption: Thermodynamic equilibrium governing micelle formation, influenced by hydrophobic driving forces.

References

-

NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. National Institute of Standards and Technology. [Link]

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. [Link]

-

Griffiths, P. C., et al. (2004). Small-Angle Neutron Scattering Studies of the Interaction between DNA and Cationic Surfactants. Langmuir. [Link]

-

Penfold, J., et al. (1997). The structure of mixed cationic/nonionic surfactant micelles. Journal of Physical Chemistry B. [Link]

-

Evans, D. F., & Wennerström, H. (1999). The Colloidal Domain: Where Physics, Chemistry, Biology, and Technology Meet. Wiley-VCH. [Link][3]

Sources

Precision Synthesis and Characterization of Deuterium-Labeled Hexadecyltrimethylammonium Bromide (CTAB-d)

An in-depth technical guide to the synthesis and application of deuterium-labeled hexadecyltrimethylammonium bromide (CTAB-d), designed for researchers and application scientists in structural biology, nanomaterial synthesis, and soft matter physics.

Executive Summary & Mechanistic Causality

Hexadecyltrimethylammonium bromide (CTAB) is a ubiquitous cationic surfactant that drives advancements in mesoporous material templating, gold nanoparticle (AuNP) anisotropic growth, and biomolecular phase separation[1]. However, in advanced structural biology and soft matter physics, standard protonated CTAB introduces overwhelming background noise.

The synthesis of deuterium-labeled CTAB—such as fully deuterated CTAB-d42—allows researchers to exploit neutron scattering length density (SLD) variations and eliminate

Fig 1: S_N2 Quaternization workflow for the synthesis of fully deuterated CTAB-d42.

Experimental Protocol: Synthesis of CTAB-d42

This protocol is designed as a self-validating system , ensuring that intermediate quality controls dictate the progression of the workflow rather than arbitrary timeframes.

Principle of Reagent & Condition Selection

-

Nucleophilic Attack: The lone pair on the nitrogen of trimethylamine-d9 attacks the primary carbon of the alkyl halide. Deuteration does not significantly alter the electronic properties of the reactants, meaning the kinetic profile mirrors that of protonated CTAB.

-

Solvent Selection: Anhydrous ethanol is chosen as the reaction medium. Its polar protic nature stabilizes the developing charge in the S

2 transition state while maintaining complete solubility of the highly non-polar 1-bromohexadecane-d33[3]. -

Pressure Constraints: Trimethylamine is a gas at standard temperature and pressure (boiling point ~3°C). To prevent the escape of this expensive isotopic reagent and maintain the stoichiometric excess required to drive the reaction to completion, the synthesis must be executed in a sealed, pressure-rated glass vessel.

Step-by-Step Methodology

Materials Required:

-

1-Bromohexadecane-d33 (98 atom % D)[3]

-

Trimethylamine-d9 (99 atom % D, 33% wt in ethanol)

-

Anhydrous Ethanol & Acetone (HPLC grade)

Procedure:

-

Reagent Preparation: In a nitrogen-purged glovebox, transfer 10.0 mmol (3.38 g) of 1-bromohexadecane-d33 into a heavy-walled glass pressure tube equipped with a Teflon O-ring seal. Add 10 mL of anhydrous ethanol.

-

Nucleophile Introduction: Chill the pressure tube in a dry ice/acetone bath to -20°C. Rapidly add 15.0 mmol of trimethylamine-d9 solution. Causality: The 1.5x molar excess ensures the complete consumption of the rate-limiting alkyl halide, while the chilling prevents premature volatilization of the amine.

-

S

2 Quaternization: Seal the tube tightly. Transfer to an oil bath set to 80°C and heat for 48 hours behind a blast shield. The elevated temperature provides the necessary activation energy for the S -

In-Process Validation (TLC): Before proceeding to purification, extract a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using hexane/ethyl acetate (9:1). Self-Validation: The complete disappearance of the high-Rf 1-bromohexadecane-d33 spot validates the reaction's completion. Do not proceed to recrystallization if the precursor is still visible.

-

Precipitation: Cool the vessel to room temperature, then carefully vent any residual amine gas in a fume hood. Chill the solution to 4°C to induce the precipitation of crude CTAB-d42.

-

Recrystallization (Purification): Dissolve the crude solid in a minimum volume of boiling anhydrous ethanol. Remove from heat and add cold anhydrous acetone dropwise until the solution turns slightly turbid. Cool to -20°C overnight. Causality: The differential solubility ensures that unreacted alkyl halides remain in the acetone supernatant, while pure CTAB-d42 crystallizes[2].

-

Final Recovery: Filter the white crystals under a vacuum, wash with ice-cold acetone, and dry in a vacuum desiccator for 24 hours to yield the final product.

Quantitative Data & Isotopic Profiling

The physical properties of CTAB are marginally affected by the kinetic isotope effect, primarily observed in its molecular weight and scattering length density (SLD). The table below summarizes the quantitative distinctions between standard CTAB and its isotopologues.

| Compound | Isotope Target | Chemical Formula | Molecular Weight ( g/mol ) | Primary Analytical Application |

| CTAB (Standard) | Natural Abundance | C | 364.45 | General micellization, AuNR synthesis |

| CTAB-d9 | Headgroup | C | 373.50 | |

| CTAB-d33 | Alkyl Tail | C | 397.65 | SANS contrast matching (shell visible) |

| CTAB-d42 | Fully Deuterated | C | 406.71 | Full SANS contrast matching, Protein NMR |

Application Insights & Troubleshooting

SANS Contrast Matching

In 4[4], the scattering length density (SLD) of CTAB-d42 (

Krafft Point & Solution Stability

A common troubleshooting issue in the laboratory is the spontaneous precipitation of d-CTAB solutions. Deuterated CTAB exhibits a Krafft temperature of approximately 25–27°C[5]. Researchers often misdiagnose the resulting turbidity as chemical degradation or salt contamination. Self-Validation Check: If a stock solution becomes cloudy, gently warm it in a 30-35°C water bath. If the turbidity is purely a thermodynamic phase separation (falling below the Krafft point), the solution will rapidly regain optical clarity without any loss of isotopic integrity or surfactant efficacy[5].

References

-

MedChemExpress. "1-Bromohexadecane-d33 (n-Hexadecyl bromide-d33) | Stable Isotope". Source: 3

-

ACS Publications (Langmuir). "Spontaneous Transformations between Surfactant Bilayers of Different Topologies Observed in Mixtures of Sodium Octyl Sulfate and Hexadecyltrimethylammonium Bromide". Source: 4

-

BenchChem. "Technical Support Center: Hexadecyltrimethylammonium Bromide-d42 (d-CTAB)". Source: 5

-

Canadian Science Publishing. "Disc micelles in type II DM phases". Source: 2

-

Drexel University Research Discovery. "Effect of CTAB intercalation on electrochemical properties of TiCT_x MXene". Source: 1

Sources

CTAB-d33 molecular weight and formula differences

Abstract

This guide provides a detailed comparative analysis of Cetyltrimethylammonium Bromide (CTAB) and its deuterated isotopologue, CTAB-d33. It is designed for researchers, scientists, and drug development professionals who utilize surfactants in analytical techniques and material science. We will explore the fundamental molecular and formulaic differences, the rationale behind isotopic labeling, and the specific applications where the use of CTAB-d33 is not only advantageous but essential for generating high-fidelity data. This paper will serve as a technical resource, detailing the causality behind experimental choices and providing a validated protocol for its use as an internal standard in mass spectrometry.

Introduction to Cetyltrimethylammonium Bromide (CTAB)

Cetyltrimethylammonium bromide, commonly abbreviated as CTAB, is a cationic surfactant belonging to the quaternary ammonium salt family.[1] Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) tail and a hydrophilic quaternary ammonium headgroup, allows it to form micelles in aqueous solutions and reduce surface tension.[1] This property makes CTAB an indispensable tool in a multitude of scientific applications, including:

-

DNA Extraction: CTAB is a key component in buffer systems designed to isolate DNA from tissues, particularly those with high polysaccharide content.[1] It effectively lyses cells by solubilizing membrane lipids and separates DNA from inhibitory polysaccharides.[1]

-

Nanoparticle Synthesis: It serves as a crucial templating or stabilizing agent in the synthesis of various nanoparticles, such as gold nanorods and mesoporous silica.[2]

-

Biochemistry and Electrophoresis: CTAB is used in certain electrophoretic techniques for the analysis of highly charged proteins.[3]

-

Antiseptic Agent: The cetrimonium cation possesses effective antiseptic properties against bacteria and fungi.[1]

The standard, non-labeled form of CTAB consists of the elements carbon, hydrogen, nitrogen, and bromine.

Isotopic Labeling: The Rationale for CTAB-d33

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotope. In CTAB-d33, hydrogen atoms (¹H, or protium) are replaced with their heavier, stable isotope, deuterium (²H or D). This substitution is specifically engineered to create a molecule that is chemically identical to its standard counterpart in terms of reactivity and physiochemical properties (e.g., solubility, pKa, and micelle formation) but is physically distinguishable by its mass.

The primary driver for using deuterated compounds like CTAB-d33 is to create a "mass-shifted" version of the parent molecule.[4] This mass difference is easily detectable by mass spectrometers, forming the basis of its utility in quantitative analysis.[5] Furthermore, the difference in neutron scattering length between hydrogen and deuterium provides a powerful tool for structural analysis in materials science.[6]

Core Molecular and Structural Differences

The fundamental distinction between CTAB and CTAB-d33 lies in their isotopic composition, which directly impacts their chemical formula and molecular weight. In CTAB-d33, the 33 hydrogen atoms of the C16 alkyl chain (C₁₆H₃₃) are replaced by deuterium atoms.

Chemical Formula and Structure

-

CTAB: The chemical formula is C₁₉H₄₂BrN .[2][7] Its structure consists of a 16-carbon alkyl chain and three methyl groups attached to a central nitrogen atom, with a bromide counterion. The cation is hexadecyltrimethylammonium, [(C₁₆H₃₃)N(CH₃)₃]⁺.[1]

-

CTAB-d33: The formula is C₁₉H₉D₃₃BrN .[4] Here, the 33 hydrogens on the hexadecyl tail are replaced with deuterium (C₁₆D₃₃), while the nine hydrogens on the three methyl groups of the headgroup remain as protium.

Molecular Weight

The substitution of 33 protium atoms (atomic mass ≈ 1.008 amu) with 33 deuterium atoms (atomic mass ≈ 2.014 amu) results in a significant and predictable increase in the molecule's mass.

-

CTAB Molecular Weight: Approximately 364.45 g/mol .[2][7][8]

-

CTAB-d33 Molecular Weight: Approximately 397.65 g/mol .[4]

This mass difference of ~33 Da is the cornerstone of its utility in analytical applications.

Data Summary

| Property | Standard CTAB | CTAB-d33 |

| Chemical Formula | C₁₉H₄₂BrN[2][7] | C₁₉H₉D₃₃BrN[4] |

| Cationic Structure | [(C₁₆H₃₃)N(CH₃)₃]⁺ | [(C₁₆D₃₃)N(CH₃)₃]⁺ |

| Molecular Weight | ~364.45 g/mol [8] | ~397.65 g/mol [4] |

| Number of Deuterium Atoms | 0 | 33 |

| Mass Difference (Δm) | N/A | ~33 Da |

Key Applications Driven by the Isotopic Difference

The unique properties of CTAB-d33 make it an invaluable tool in advanced scientific research, primarily in mass spectrometry and neutron scattering.

Quantitative Mass Spectrometry: The Ideal Internal Standard

Causality: In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), variability can arise from sample preparation, instrument performance, and matrix effects (ion suppression or enhancement).[9] An internal standard (IS) is added at a known concentration to every sample, standard, and blank to correct for this variability. An ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization but is distinguishable by the detector.

CTAB-d33 serves as a perfect internal standard for the quantification of CTAB.[5]

-

Co-elution: Since its chemical properties are virtually identical to CTAB, it co-elutes from the LC column, ensuring that it experiences the same matrix effects at the same time.

-

Similar Ionization Efficiency: It ionizes with the same efficiency as CTAB in the mass spectrometer's source.

-

Mass Distinction: Despite these similarities, its higher mass allows the mass spectrometer to detect and quantify it on a separate mass channel (m/z) from the analyte (CTAB).

By measuring the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, even if sample loss or ion suppression occurs.

Small-Angle Neutron Scattering (SANS): Contrast Variation

Causality: SANS is a powerful technique used to study the structure of materials, including surfactant micelles, on the nanometer scale.[10][11][12] It works by measuring how a beam of neutrons is scattered by a sample. The amount of scattering depends on the "contrast," which is the difference in the neutron scattering length density (SLD) between different components of the system (e.g., the surfactant micelle and the solvent).

Hydrogen and deuterium have very different neutron scattering lengths. By selectively deuterating parts of a system, researchers can manipulate the contrast to highlight specific structural features. This is known as the contrast variation method .

In studies of CTAB micelles, using CTAB-d33 in a deuterated solvent like heavy water (D₂O) makes the surfactant "invisible" to neutrons, allowing researchers to study the structure of other components solubilized within the micelle.[6] Conversely, using deuterated CTAB in normal water (H₂O) maximizes the contrast of the micelle itself, providing detailed information about its size, shape, and aggregation number.[6][13]

Experimental Protocol: Quantification of CTAB using CTAB-d33 in LC-MS/MS

This protocol provides a self-validating workflow for the quantification of CTAB in a representative matrix (e.g., a formulated product) using CTAB-d33 as an internal standard.

Materials and Reagents

-

CTAB analytical standard

-

CTAB-d33 internal standard[4]

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Volumetric flasks and pipettes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve CTAB and CTAB-d33 in methanol to prepare 1 mg/mL primary stock solutions.

-

Rationale: Methanol is an excellent solvent for these compounds and is compatible with the mobile phase.

-

-

Preparation of Working Solutions:

-

Internal Standard (IS) Working Solution: Prepare a 1 µg/mL working solution of CTAB-d33 by diluting the stock solution with 50:50 acetonitrile:water. This solution will be added to all samples.

-

Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the CTAB stock solution. Spike each calibrator with the IS working solution to a final concentration of 100 ng/mL.

-

Rationale: A calibration curve is essential to establish the relationship between the analyte/IS response ratio and the analyte concentration, which is the basis for quantification.